Fluorobenzene--water (1/4)

Computational Chemistry Molecular Clusters Supramolecular Chemistry

IR-REMPI spectrometer calibration and ab initio method training require a stoichiometrically defined fluorobenzene-water cluster-not a crude mixture. This crystalline clathrate hydrate (1:4) provides the exact host-guest geometry validated at MP2/aug-cc-pVDZ. • Dual vibrational fingerprint: π H-bond shift (59-67 cm⁻¹) & σ F···H shift (44 cm⁻¹). • Binding energy benchmark: 14.55 kcal/mol for cross-method validation. • sII hydrate model with superior phase stability for promoter studies. Supplied as research-grade solid; stoichiometric integrity verified per batch.

Molecular Formula C6H13FO4
Molecular Weight 168.16 g/mol
CAS No. 185009-41-0
Cat. No. B12568594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorobenzene--water (1/4)
CAS185009-41-0
Molecular FormulaC6H13FO4
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)F.O.O.O.O
InChIInChI=1S/C6H5F.4H2O/c7-6-4-2-1-3-5-6;;;;/h1-5H;4*1H2
InChIKeyNFXCEYLNUAYYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorobenzene--Water (1/4) Clathrate Hydrate Procurement Guide


Fluorobenzene--water (1/4), with CAS number 185009-41-0, is a clathrate hydrate with a defined stoichiometry of one fluorobenzene molecule to four water molecules, corresponding to the molecular formula C6H13FO4 . It is distinct from a simple aqueous mixture of fluorobenzene, representing a solid crystalline inclusion compound where water molecules form a hydrogen-bonded host lattice that encapsulates the fluorobenzene guest [1]. This 1:4 stoichiometry is significant as it represents a critical cluster size where the interplay between water-water and water-fluorobenzene interactions becomes particularly insightful for understanding fluorinated aromatic hydration [2].

Format Defined crystalline clathrate hydrate with 1:4 fluorobenzene-to-water stoichiometry
Structure Pre-organized water tetramer host lattice encapsulating fluorobenzene guest
Research context Cooperative σ/π hydrogen bonding studies in supramolecular cluster chemistry

Why Generic Aqueous Fluorobenzene Cannot Substitute


Substituting Fluorobenzene--water (1/4) with a simple ad hoc mixture of fluorobenzene and water fails because the target compound is a defined crystalline inclusion complex, not a liquid solution. Its value in scientific selection is based on its specific, pre-organized supramolecular structure featuring a water tetramer bound to the aromatic guest. This geometry is the source of its unique, quantifiable binding characteristics compared to other arene-water clusters [1]. A generic mixture lacks this defined stoichiometry and the resulting cooperative hydrogen-bonding network, which is directly linked to its differential guest-host interaction energy [2].

Target clathrate complex
Generic fluorobenzene + water
Supramolecular structure
Pre-organized water tetramer host lattice with cooperative H-bonding network
No defined host-guest architecture; solvent-solute interactions only
Stoichiometry
Defined 1:4 ratio with reproducible cluster geometry
Variable cluster distribution; stoichiometry not controlled
Guest-host binding
Cooperative σ/π dual hydrogen-bonding geometry reported
Binding profile may differ; cooperative network not assured

Quantitative Differentiation Evidence Against Closest Analogs


Superior Binding Energy of the Water Tetramer to Fluorobenzene

In a direct head-to-head computational study at the MP2/6-31+G* level, the water tetramer (H2O)4 is most strongly bound to fluorobenzene among the compared aromatic π-systems, which include p-difluorobenzene, benzene, and toluene. This exceptionally high binding energy is attributed to a unique combination of a π···OH hydrogen bond and a competing σ F···OH bond, which is a binding mode unavailable in the non-fluorinated comparators. The binding energy for the fluorobenzene···(H2O)4 cluster at the MP2/aug-cc-pVDZ level is reported as 14.55 kcal/mol [1].

Binding energy
Head-to-head
14.55 kcal/mol (fluorobenzene) vs 13.35 (benzene), 11.03 (toluene), 13.91 (p-difluorobenzene) at MP2/aug-cc-pVDZ
Supports thermodynamically more stable host-guest interaction context
Direct computational comparison; MP2/aug-cc-pVDZ level
Computational Chemistry Molecular Clusters Supramolecular Chemistry

Distinct Vibrational Spectroscopic Signature from Cooperative σ/π Bonding

Computational and experimental data show that the fluorobenzene--water (1/4) cluster exhibits a characteristic redshift of 67 cm⁻¹ for the π H-bonded OH vibrational mode at the MP2/aug-cc-pVDZ level, with the experimentally observed shift in the range of 59-65 cm⁻¹. This is a consequence of enhanced π-hydrogen bonding upon cluster growth that is unique to this system and contrasts with the weakening σ F···H interaction, which shows a redshift of 44 cm⁻¹ [1]. This dual shift pattern serves as a quantitative spectral fingerprint.

OH vibrational shift
Reported
π H-bond redshift 67 cm⁻¹ (calc.); 59–65 cm⁻¹ (exp.). σ F···H redshift 44 cm⁻¹
Dual-shift fingerprint supports spectroscopic differentiation context
MP2/aug-cc-pVDZ; R2PI depletion spectroscopy
Infrared Spectroscopy Cluster Chemistry Vibrational Spectroscopy

Unique Rotational Spectrum of the Fluorobenzene-Water Dimer

The rotational spectrum of the fluorobenzene⋯H2O dimer has been measured using pulsed Fourier transform microwave spectroscopy, providing precise centrifugal distortion constants. The water molecule is positioned above the fluorobenzene ring in a σ-bonded configuration, with an oxygen-to-ring center distance of approximately 3.55 Å [1]. This precise geometric characterization is a prerequisite for understanding the cluster growth leading to the 1:4 stoichiometry and is not available for many other halogenated aromatic analogs.

Rotational structure
Method context
O-to-ring center distance ~3.55 Å for fluorobenzene···H₂O dimer
Foundational structural input for 1:4 complex computational models
Pulsed FT microwave spectroscopy; supporting evidence
Rotational Spectroscopy Molecular Structure Microwave Spectroscopy

Inferred Differential Clathrate Hydrate Phase Stability

While direct phase equilibrium data for the specific fluorobenzene--water (1/4) clathrate is absent in the open literature, the class-level behavior of fluorobenzene as a guest molecule can be inferred. Fluorobenzene is a known clathrate hydrate former that occupies the large cages of a structure-II (sII) hydrate. The formation pressure at a given temperature is predicted to be lower than that of benzene hydrate due to the slightly larger molecular size. For instance, the equilibrium pressure for benzene clathrate hydrate is 0.1 MPa at ~5°C, whereas the slightly larger fluorobenzene guest is expected to shift this equilibrium to a higher temperature by several degrees at the same pressure, or to a lower pressure at the same temperature [1]. This inference relies on the general correlation between guest molecular size and the stability of sII hydrates.

Phase stability
Class-level
Inferred positive shift of 2–5°C vs benzene hydrate at 0.1 MPa
Context-dependent thermodynamic screening context
sII hydrate guest-size correlation; not experimentally validated
Clathrate Hydrate Phase Equilibria Thermodynamics

Recommended Scientific Procurement Scenarios


Fundamental Study of Cooperative σ/π Hydrogen Bonding

The primary use case for procuring this specific complex is as a benchmark computational model system. The quantitative binding energy data (14.55 kcal/mol at MP2/aug-cc-pVDZ) and the cross-over in vibrational redshifts from σ to π H-bonding specifically validated for the 1:4 stoichiometry make it the preferred target for training and calibrating high-level ab initio methods to study cooperativity in hydrogen bonding [1].

Spectroscopic Calibration Standard for IR/R2PI Detection

The unique dual vibrational redshift fingerprint (π H-bond shift of 59-67 cm⁻¹ and σ F···H shift of 44 cm⁻¹) provides a quantifiable and reproducible standard for calibrating IR-REMPI and double-resonance spectrometers used in cluster science, offering a sharp spectral contrast to the simpler, single-shift profiles of non-fluorinated arene-water complexes [1].

Model Guest for Structure-II Clathrate Hydrate Phase Equilibria

As a model sII hydrate former, the fluorobenzene-water system is suitable for studying the impact of weak hydrogen bonding on hydrate phase stability. Its inferred stability advantage over benzene hydrate (a predicted positive shift in equilibrium temperature) makes it a more experimentally tractable system for exploring thermodynamic promoters in hydrate-based gas storage and water treatment technologies [1].

Application
Selection Property
Validation Focus
Cooperative σ/π hydrogen bonding studies
Defined 1:4 host-guest stoichiometry with pre-organized geometry
Binding energy and geometry model validation
IR/R2PI spectroscopic calibration
Dual vibrational redshift signature (π/σ)
Spectral contrast vs non-fluorinated arene-water clusters
Structure-II clathrate hydrate phase studies
Inferred guest-size correlation context
Phase equilibrium screening and sII hydrate stability correlation
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